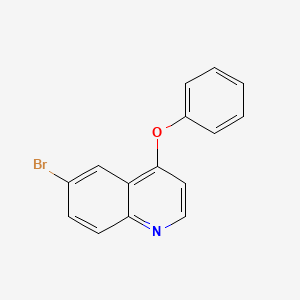

6-Bromo-4-phenoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-phenoxyquinoline is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-4-phenoxyquinoline has been investigated for its potential as an anticancer agent . A notable study highlighted the compound's ability to mislocalize Aurora kinase B, a critical mitotic kinase involved in cell division. The bromine substitution enhances its biological activity, making it a potent disruptor of cell division at sub-nanomolar concentrations. This compound exhibits broad-spectrum antimitotic activity and shows promise in suppressing tumor growth effectively, suggesting its potential as a clinical candidate for cancer therapy .

Case Study: Aurora Kinase B Inhibition

- Objective : Evaluate the effectiveness of this compound in blocking AURKB.

- Findings : The compound demonstrated significant inhibition of AURKB relocalization during mitosis, which is crucial for preventing cytokinesis and tumor proliferation .

Antimicrobial Activity

Research has shown that derivatives of 6-bromoquinoline exhibit substantial antimicrobial properties . These compounds have been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The studies utilized different synthesis methods, such as Chan–Lam coupling, to enhance the yield and efficacy of these derivatives.

Data Table: Antimicrobial Efficacy

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3e | ESBL E. coli | 10 mg/well |

| 3b | MRSA | 20 mg/well |

| 3d | Klebsiella pneumoniae | 30 mg/well |

These findings indicate that functionalized derivatives of 6-bromoquinoline can serve as effective antibacterial agents against resistant bacterial strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 6-bromoquinoline derivatives have been evaluated for their anti-inflammatory activities . Studies involving the carrageenan-induced paw edema test in rats demonstrated that certain compounds derived from this scaffold exhibited significant anti-inflammatory effects comparable to standard treatments like ibuprofen.

Case Study: Anti-inflammatory Evaluation

- Objective : Assess the anti-inflammatory potential of synthesized quinoline derivatives.

- Results : Selected compounds showed a high degree of inhibition against inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be used in developing new dyes and pigments, enhancing the properties of materials used in various industries.

Synthesis Route Overview

The synthesis typically involves cyclization reactions with aniline derivatives and aldehydes to form the quinoline core, which can then be modified further to enhance its properties for specific applications.

Propiedades

Fórmula molecular |

C15H10BrNO |

|---|---|

Peso molecular |

300.15 g/mol |

Nombre IUPAC |

6-bromo-4-phenoxyquinoline |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-14-13(10-11)15(8-9-17-14)18-12-4-2-1-3-5-12/h1-10H |

Clave InChI |

XFBSANUOQZZDMY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC=C2)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.